molecular formula C23H22N2O5S B2741077 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922136-85-4

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2741077
CAS RN: 922136-85-4
M. Wt: 438.5
InChI Key: XJDSRRFJCHHIST-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core . The exact structure would depend on the specific values of the variables R1-R4, n, and L as defined in the patent .

Scientific Research Applications

The compound , known by its chemical names “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide” and “N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-methoxy-3-methylbenzene-1-sulfonamide”, has several potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications:

Dopamine D2 Receptor Antagonist

This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including:

Mechanism of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in the treatment of various central nervous system disorders .

Future Directions

The future directions for this compound could involve further exploration of its potential as a treatment for central nervous system disorders . More research would be needed to fully understand its mechanism of action and to optimize its synthesis for potential pharmaceutical applications .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-4-25-19-7-5-6-8-22(19)30-21-11-9-16(14-18(21)23(25)26)24-31(27,28)17-10-12-20(29-3)15(2)13-17/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDSRRFJCHHIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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